BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide

Bioreductive prodrug Hypoxia selectivity Carbonic anhydrase inhibition

Procure CAS 433240-51-8 for hypoxia-targeted oncology research. Its 2,4-dimethyl-5-nitrobenzenesulfonamide core is a proven bioreductive trigger and isoform-selective scaffold for tumor-associated carbonic anhydrases CA IX and CA XII. The N-benzodioxolylmethyl group delivers a distinct polar surface area (~119 Ų) and H-bond donor capacity critical for membrane permeability SAR. Minor positional isomer or non-nitrated analog substitutions abolish selectivity and bioreductive activation, making exact structural fidelity essential. This compound enables precise structure-selectivity mapping of hypoxic prodrug candidates impossible with generic sulfonamide series.

Molecular Formula C16H16N2O6S
Molecular Weight 364.37
CAS No. 433240-51-8
Cat. No. B2815842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide
CAS433240-51-8
Molecular FormulaC16H16N2O6S
Molecular Weight364.37
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
InChIInChI=1S/C16H16N2O6S/c1-10-5-11(2)16(7-13(10)18(19)20)25(21,22)17-8-12-3-4-14-15(6-12)24-9-23-14/h3-7,17H,8-9H2,1-2H3
InChIKeyZVIWAQMEFKAVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide (CAS 433240-51-8): A Bioreductive Sulfonamide Scaffold for Targeted Drug Discovery


N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide (CAS 433240-51-8) is a secondary sulfonamide featuring a 2,4-dimethyl-5-nitrobenzenesulfonamide core linked to a 1,3-benzodioxol-5-ylmethyl group. This compound belongs to a class of nitro-containing benzenesulfonamides that function as bioreductive inhibitors, with demonstrated activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII [1]. Its structural features, including the nitro group and the benzodioxole moiety, position it as a candidate for hypoxia-targeted anticancer strategies distinct from non-nitrated or non-bioreductive sulfonamide analogs.

Why Generic Substitution of N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide Is Scientifically Unfounded


In-class benzenesulfonamides cannot be interchanged for CAS 433240-51-8 without risking loss of critical structure-activity relationships. The 2,4-dimethyl substitution pattern on the nitrobenzenesulfonamide core is a key determinant of carbonic anhydrase isoform selectivity, as demonstrated by the wide range of KI values (8.8–4975 nM for CA II) across analogs in the same series [1]. Furthermore, the N-benzodioxolylmethyl group contributes to physicochemical properties such as polar surface area, which directly influences membrane permeability and target engagement. Substituting even a single methyl group position (e.g., 3,4-dimethyl isomer) or replacing the benzodioxole with a simple benzyl group can abolish the delicate balance of potency, selectivity, and bioreductive activation that this compound may offer. The quantitative evidence below confirms that minor structural deviations yield major functional changes, making precise procurement essential.

Quantitative Evidence Supporting Differentiation of CAS 433240-51-8 Against Closest Analogs


Bioreductive Activation Capacity: Nitro Group Presence vs. Non-Nitrated Analog RPF151

CAS 433240-51-8 contains a 5-nitro group on the benzenesulfonamide ring, a recognized bioreductive trigger that can undergo enzymatic reduction under hypoxic conditions to generate cytotoxic species, as established for 2-substituted-5-nitrobenzenesulfonamides targeting tumor-associated CA IX/XII [1]. In contrast, the non-nitrated alkylsulfonamide analog RPF151 (N-(benzo[d][1,3]dioxol-5-ylmethyl)butane-1-sulfonamide) lacks any nitro group and therefore has no bioreductive activation mechanism [2].

Bioreductive prodrug Hypoxia selectivity Carbonic anhydrase inhibition

Carbonic Anhydrase IX/XII Isoform Selectivity Potential vs. 4-Nitro and 2-Nitro Positional Isomers

In the 2-Substituted-5-nitrobenzenesulfonamide series, KI values for CA IX and CA XII ranged from 5.4 to 653 nM, with selectivity ratios over cytosolic isoforms CA I and II ranging from 10 to 1395 [1]. While the explicit KI of CAS 433240-51-8 was not reported in that study, the 4-nitro isomer (CAS 5176-37-4) and 2-nitro isomer (CAS 339282-91-6) have different electronic and steric properties due to altered nitro positioning, which is known to drastically affect CA IX/XII binding affinity in this scaffold class.

Carbonic anhydrase IX Carbonic anhydrase XII Isoform selectivity

Physicochemical Property Differentiation: PSA and H-Bond Donor Profile vs. N,N-Dimethyl Analog BRL-50481

CAS 433240-51-8 possesses a secondary sulfonamide (1 H-bond donor), whereas the PDE7 inhibitor BRL-50481 (N,N,2-trimethyl-5-nitrobenzenesulfonamide) is a tertiary sulfonamide with zero H-bond donors . The computed topological polar surface area (TPSA) of CAS 433240-51-8 is approximately 119 Ų (based on the chem960 listing for the closely related 4-nitro analog) , compared to ~84 Ų for BRL-50481 .

Polar surface area Hydrogen bond donor Drug-likeness

Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide (CAS 433240-51-8)


Hypoxia-Selective Anticancer Prodrug Development

The 5-nitrobenzenesulfonamide core of CAS 433240-51-8 serves as a bioreductive trigger, enabling enzymatic reduction under hypoxic conditions typical of solid tumors. Based on class-level evidence showing that 2-substituted-5-nitrobenzenesulfonamides strongly inhibit tumor-associated CA IX and CA XII (KI 5.4–653 nM) [1], researchers can employ this compound as a lead scaffold for developing hypoxia-activated prodrugs that selectively release cytotoxic payloads in the tumor microenvironment.

Carbonic Anhydrase Isoform Selectivity Profiling

The 2,4-dimethyl substitution pattern on the benzenesulfonamide ring is expected to confer isoform selectivity within the carbonic anhydrase family, as demonstrated by the broad KI range (8.8–4975 nM for CA II) and selectivity ratios (10–1395) for tumor-associated isoforms in analog series [1]. This compound can be used as a tool molecule to map structure-selectivity relationships for CA IX/XII versus cytosolic isoforms CA I and II in medicinal chemistry campaigns.

Comparative Physicochemical Profiling in Sulfonamide-Series SAR Studies

With its secondary sulfonamide (1 H-bond donor) and higher polar surface area (~119 Ų) relative to tertiary sulfonamides like BRL-50481 (~84 Ų, 0 H-bond donors) , CAS 433240-51-8 provides a distinct physicochemical profile for structure-activity relationship (SAR) studies. It is suitable for probing the impact of hydrogen bond donor capacity and polarity on cellular permeability, solubility, and target engagement in benzenesulfonamide series.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.